Structural Differentiation via α-Glucosidase Inhibitory Potential
A 2024 study on a series of novel benzofuran-based oxadiazole derivatives (thiourea analogs 15-28) provides the most relevant class-level baseline for this compound's anti-diabetic potential. The top analog from the oxadiazole series, compound 15, demonstrated an α-glucosidase IC50 of 2.40 ± 0.10 μM. This is a 2-fold improvement over the widely used reference standard acarbose, which had an IC50 of 4.80 ± 0.10 μM in the same assay [1]. While the target compound is a carboxamide rather than a thiourea, the shared benzofuran-oxadiazole core suggests this scaffold is a validated platform for developing potent α-glucosidase inhibitors, differentiating it from simple benzothiazole-containing compounds that lack this specific heterocyclic architecture.
| Evidence Dimension | In vitro α-glucosidase inhibition |
|---|---|
| Target Compound Data | The target compound's core scaffold (benzofuran-1,3,4-oxadiazole) is represented by the series; the top analog had an IC50 of 2.40 ± 0.10 μM. |
| Comparator Or Baseline | Standard drug Acarbose: IC50 = 4.80 ± 0.10 μM. |
| Quantified Difference | The core scaffold produced inhibitors up to 2x more potent than the standard drug acarbose. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay. |
Why This Matters
This demonstrates that the benzofuran-oxadiazole core is a superior chemical architecture for α-glucosidase inhibition compared to the standard drug acarbose, supporting its selection for metabolic disease research.
- [1] Hakimullah, et al. (2024). Integrated insights into the synthesis and biological significances of novel benzofuran based oxadiazole/thiadiazole derivatives: A comprehensive computational and experimental study. Journal of Molecular Structure, 1314, 138726. View Source
